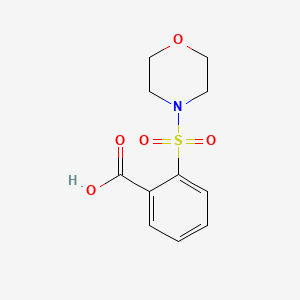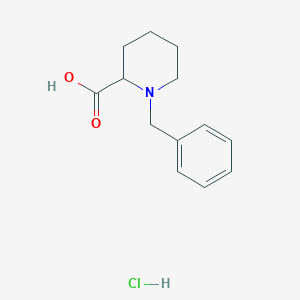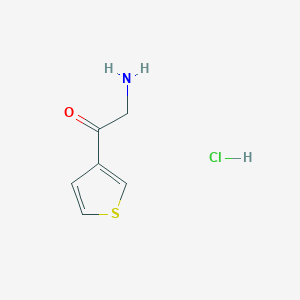
2-(Morpholinosulfonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Morpholinosulfonyl)benzoic acid involves various chemical reactions and methodologies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a compound with potential biological activity, was achieved and its structure was studied both theoretically and experimentally . Another synthesis approach is the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, which provides a green, one-pot procedure for the synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines . Additionally, two syntheses of novel 2-morpholine carboxylic acid derivatives were described, leading to the formation of 1-aza-4-oxabicyclo[3.3.1]non-6-one .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the single crystal X-ray analysis of the aforementioned methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate revealed that it exists in a monoclinic P21/c space group . The solid-state structure of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole was also determined, showing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment .
Chemical Reactions Analysis
The chemical behavior of morpholine derivatives in reactions has been documented. For instance, o-Formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole . Morpholine also interacts with quaternary ammonium salts, leading to the cleavage of certain alkyl groups, which has been applied to the analysis of these salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The electrochemical properties of 4-morpholino-2-arylsulfonyl-benzamines were investigated through voltammetric data, indicating that the electrochemically generated p-quinone-diimine participates in Michael type addition reactions . The interaction of morpholine with ring-substituted benzoic acid analogues leads to various hydrogen-bonded crystal structures, demonstrating the influence of interactive substituent groups on secondary structure generation .
Case Studies
Several case studies highlight the potential applications of these compounds. The molecular docking study of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate suggests it as a new potential inhibitor of hepatitis B, with in vitro nanomolar inhibitory activity against HBV . Morpholin-2-yl-phosphinic acids were evaluated as potent GABA(B) receptor antagonists in rat brain, forming a novel class of potent antagonists . These studies showcase the relevance of the synthesis and analysis of morpholine derivatives in the development of new therapeutic agents.
Scientific Research Applications
1. Structural Studies and Hydrogen-Bonded Polymeric Structures
- 2-(Morpholinosulfonyl)benzoic acid analogues are used in studying cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. For instance, the morpholinium cation, a derivative, is used as a counter-ion in salt formation and metal complex stabilization. These studies are crucial for understanding the influence of interactive substituent groups in the aromatic rings of benzoic acids upon secondary structure generation (Smith & Lynch, 2016).
2. Synthesis and Molecular Docking in Antiviral Research
- The compound is involved in the synthesis and molecular docking studies for developing novel inhibitors, such as in hepatitis B research. The synthesis process and structure analysis of morpholinosulfonyl benzoic acid derivatives are essential for evaluating their potential as antiviral agents (Ivachtchenko et al., 2019).
3. Exploration in Corrosion Inhibition
- Derivatives of morpholinosulfonyl benzoic acid, such as N-Heterocyclic compounds based on 8-hydroxyquinoline, have been explored for their potential as efficient corrosion inhibitors for mild steel in acidic solutions. Such research is crucial for developing new materials with enhanced corrosion resistance (Rbaa et al., 2020).
4. Development of Antimicrobial Agents
- Research into novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which include morpholinosulfonyl benzoic acid derivatives, shows potential in the creation of antimicrobial agents. These studies are significant for addressing the growing issue of antimicrobial resistance (Abubshait et al., 2011).
5. Electrochemical Applications
- The compound is also used in electrochemical applications, such as in the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines. This showcases its relevance in the field of electrochemistry and material science (Nematollahi & Esmaili, 2010).
Safety and Hazards
2-(Morpholinosulfonyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide derivatives, which include 2-(morpholinosulfonyl)benzoic acid, have been found to exhibit a wide spectrum of biological activities . They are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides and thus DNA replication .
Mode of Action
Sulfonamide derivatives, including this compound, are known to inhibit dhfr . DHFR is an enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle. By inhibiting DHFR, these compounds prevent the synthesis of essential nucleotides, thereby inhibiting DNA replication and cell division .
Biochemical Pathways
As a sulfonamide derivative, it likely affects the folate cycle by inhibiting dhfr . This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA replication. Consequently, cell division is inhibited, affecting the growth and proliferation of cells .
Pharmacokinetics
The compound’s lipophilicity, a key determinant of absorption and distribution, has been reported . The compound’s lipophilicity, as measured by its Log Po/w (iLOGP), is 1.53 . This suggests that the compound may be well-absorbed and distributed in the body.
Result of Action
As a sulfonamide derivative, it likely inhibits cell division by disrupting the synthesis of essential nucleotides through the inhibition of dhfr . This could potentially lead to the death of rapidly dividing cells, such as cancer cells or microbial cells .
Action Environment
It’s worth noting that the compound’s stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals
properties
IUPAC Name |
2-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKWJNSSYODEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521149 | |
| Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinosulfonyl)benzoic acid | |
CAS RN |
87223-34-5 | |
| Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholine-4-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)







